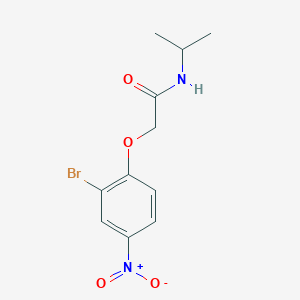

2-(2-Bromo-4-nitrophenoxy)-N-isopropylacetamide

Description

2-(2-Bromo-4-nitrophenoxy)-N-isopropylacetamide (CAS: 2377920-25-5) is a brominated nitrophenoxy acetamide derivative featuring an isopropyl group on the acetamide nitrogen. Its molecular formula is C₁₁H₁₂BrN₂O₄, with a purity of 95% as reported in commercial catalogues . The compound’s structure combines electron-withdrawing nitro and bromo groups on the aromatic ring, which may influence its electronic properties and reactivity.

Properties

IUPAC Name |

2-(2-bromo-4-nitrophenoxy)-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2O4/c1-7(2)13-11(15)6-18-10-4-3-8(14(16)17)5-9(10)12/h3-5,7H,6H2,1-2H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTCRCFJKDFEDDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)COC1=C(C=C(C=C1)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-nitrophenoxy)-N-isopropylacetamide typically involves the reaction of 2-bromo-4-nitrophenol with isopropylamine and acetic anhydride. The reaction conditions often include:

Solvent: Commonly used solvents include dichloromethane or ethanol.

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Catalysts: Acid catalysts such as hydrochloric acid or sulfuric acid may be used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:

Continuous flow reactors: To ensure consistent reaction conditions and efficient production.

Purification steps: Such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-nitrophenoxy)-N-isopropylacetamide can undergo various chemical reactions, including:

Substitution reactions: The bromine atom can be replaced by other nucleophiles.

Reduction reactions: The nitro group can be reduced to an amine group.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium methoxide or potassium cyanide.

Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

Substitution: Products depend on the nucleophile used, such as 2-(2-methoxy-4-nitrophenoxy)-N-isopropylacetamide.

Reduction: 2-(2-Amino-4-nitrophenoxy)-N-isopropylacetamide.

Hydrolysis: 2-(2-Bromo-4-nitrophenoxy)acetic acid and isopropylamine.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with bromine and nitro groups exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.

- Case Study: A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of nitrophenol compounds, including those similar to 2-(2-Bromo-4-nitrophenoxy)-N-isopropylacetamide, exhibited potent antibacterial activity against resistant strains of Staphylococcus aureus .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects, which are critical in treating conditions such as arthritis and other inflammatory diseases.

- Research Findings: In vitro studies have shown that related compounds can inhibit pro-inflammatory cytokines, indicating a pathway for therapeutic use in inflammatory disorders .

Herbicidal Activity

The compound has been explored for its herbicidal properties, particularly in controlling weed growth in agricultural settings.

- Field Trials: Trials conducted on common weeds such as barnyard grass have demonstrated that this compound can effectively reduce weed biomass without harming crop yields .

Fungicidal Properties

The compound has also been evaluated for its fungicidal activity against phytopathogens.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-nitrophenoxy)-N-isopropylacetamide involves its interaction with specific molecular targets. The bromine and nitro groups can participate in various biochemical pathways, potentially inhibiting enzymes or interacting with cellular receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key analogs of 2-(2-Bromo-4-nitrophenoxy)-N-isopropylacetamide, highlighting substituent differences and their physicochemical properties:

Key Observations :

- Substituent Size and Steric Effects: Bulkier groups on the acetamide nitrogen (e.g., isopropyl in QL-4860 vs.

- Aromatic Substituents: The nitro and bromo groups in QL-4860 contrast with chlorophenoxy (11g) or fluorophenoxy (30) moieties in other analogs. Electron-withdrawing groups like nitro and bromo may reduce electron density on the aromatic ring, affecting binding interactions in biological systems .

- Purity and Yield : QL-4860 and its N-ethyl/cyclopropyl analogs exhibit high purity (95–98%), while oxadiazole-containing analogs (e.g., 11g) achieve >99% HPLC purity, suggesting robust synthetic protocols for heterocyclic derivatives .

Biological Activity

2-(2-Bromo-4-nitrophenoxy)-N-isopropylacetamide is a synthetic compound noted for its potential biological activities. With a molecular formula of C₈H₇BrN₂O₃ and a molecular weight of 259.06 g/mol, this compound features a unique structure that includes bromine and nitro groups on a phenoxy backbone, which may enhance its reactivity and biological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the nitro group is known to influence the compound's reactivity, potentially leading to the generation of reactive intermediates that can interact with cellular components such as proteins and nucleic acids.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways. For instance, similar compounds have been shown to inhibit kinases, which play critical roles in cell proliferation and survival.

- Receptor Modulation : It may also modulate receptor activity, impacting pathways related to inflammation and cell growth.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

- Anticancer Properties : Preliminary studies suggest that the compound may possess anticancer effects by inhibiting tumor cell proliferation.

- Antimicrobial Activity : It has shown potential against various microbial strains, indicating its usefulness in developing antimicrobial agents.

- Anti-inflammatory Effects : The compound may reduce inflammatory responses in vitro, suggesting possible therapeutic applications in inflammatory diseases.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Bromo-N-isopropylacetamide | Contains bromine and isopropylacetamide | Lacks nitro substitution |

| 2-Bromo-4-nitroaniline | Contains an amino group instead of acetamide | Known for significant biological activity |

| 2-(2-Bromo-4-fluorophenoxy)-N-isopropylacetamide | Fluorine substitution instead of nitro | Potentially different reactivity profiles |

The structural features of this compound contribute to its distinct chemical reactivity and biological properties compared to these similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Anticancer Activity Study :

- A study investigated the effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutics.

-

Antimicrobial Efficacy :

- Research demonstrated that the compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those for standard antibiotics.

-

Inflammatory Response Modulation :

- In vitro assays showed that treatment with this compound reduced the production of pro-inflammatory cytokines in macrophage cultures, suggesting its potential as an anti-inflammatory agent.

Q & A

Q. What are the standard synthetic routes for 2-(2-Bromo-4-nitrophenoxy)-N-isopropylacetamide, and how are reaction conditions optimized?

Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, coupling 2-bromo-4-nitrophenol with bromoacetyl bromide in the presence of a base (e.g., K₂CO₃) to form the phenoxyacetamide intermediate, followed by reaction with isopropylamine. Reaction optimization includes solvent selection (e.g., DMF or acetone), temperature control (40–80°C), and catalyst use (e.g., KI for improved halogen displacement efficiency). Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is structural confirmation performed for this compound, and what analytical techniques are critical?

Methodological Answer : Structural validation requires a combination of:

- Nuclear Magnetic Resonance (NMR) : ¹H NMR to confirm proton environments (e.g., aromatic protons at δ 7.8–8.2 ppm, isopropyl CH₃ at δ 1.1–1.3 ppm) and ¹³C NMR for carbonyl (C=O, ~170 ppm) and nitrophenyl carbons.

- Mass Spectrometry : HRMS to verify molecular weight (e.g., [M+H]⁺ at m/z 357.03 for C₁₁H₁₂BrN₂O₄).

- X-ray Crystallography : For unambiguous confirmation, single-crystal diffraction data (e.g., triclinic system, space group P1) can resolve bond angles and molecular packing .

Q. What are the key physicochemical properties relevant to handling and storage?

Methodological Answer : Critical properties include:

- Solubility : Assessed in polar (DMSO, methanol) and non-polar solvents (hexane) via gravimetric analysis.

- Thermal Stability : Differential scanning calorimetry (DSC) to determine melting points (e.g., 75–85°C) and decomposition thresholds.

- Hygroscopicity : Dynamic vapor sorption (DVS) studies to inform storage conditions (e.g., desiccated, inert atmosphere) .

Advanced Research Questions

Q. How do steric and electronic effects of the bromo and nitro substituents influence reactivity in cross-coupling reactions?

Methodological Answer : The electron-withdrawing nitro group deactivates the aromatic ring, directing electrophilic substitutions to specific positions. Bromine’s steric bulk may hinder coupling reactions (e.g., Suzuki-Miyaura). Computational modeling (DFT calculations) can predict reaction sites, while experimental validation uses substituent variation (e.g., replacing Br with Cl) and kinetic studies (monitored via HPLC) to quantify activation barriers .

Q. What strategies resolve contradictions in reported synthetic yields or impurity profiles?

Methodological Answer : Discrepancies arise from:

- Reagent Purity : Use HPLC-grade solvents and monitor starting materials via thin-layer chromatography (TLC).

- Reaction Monitoring : In-situ FTIR to track intermediate formation (e.g., disappearance of bromoacetyl C-Br stretch at ~550 cm⁻¹).

- Impurity Identification : LC-MS/MS to detect byproducts (e.g., dehalogenated derivatives or dimerization artifacts). Adjust reaction stoichiometry or quenching protocols to suppress side reactions .

Q. How can computational tools predict biological activity or degradation pathways of this compound?

Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding to target enzymes (e.g., nitroreductases).

- Degradation Modeling : Density Functional Theory (DFT) to predict hydrolysis pathways (e.g., nitro group reduction to amine under acidic conditions).

- Environmental Fate : EPI Suite™ to estimate biodegradation half-lives and ecotoxicity .

Q. What methodologies enable scalable synthesis while maintaining enantiomeric purity (if applicable)?

Methodological Answer : For chiral derivatives:

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed reactions.

- Chromatographic Resolution : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC purification.

- Crystallization-Induced Diastereomer Transformation : Optimize solvent systems (e.g., ethanol/water) to enhance enantiomeric excess (ee) .

Data Analysis and Experimental Design

Q. How should researchers design stability studies under varying pH and temperature conditions?

Methodological Answer :

- Forced Degradation Studies : Expose the compound to 0.1M HCl (acidic), 0.1M NaOH (basic), and neutral buffers at 40–60°C for 48–72 hours.

- Analytical Endpoints : Monitor degradation via HPLC-UV (λ = 254 nm) and identify products using LC-QTOF-MS.

- Kinetic Modeling : Arrhenius plots to extrapolate shelf-life under standard storage conditions .

Q. What statistical approaches are recommended for analyzing dose-response relationships in biological assays?

Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.

- Error Analysis : Bootstrap resampling to estimate confidence intervals for EC₅₀ values.

- Multivariate Analysis : PCA or PLS to correlate structural features (e.g., logP, polar surface area) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.